molecular formula C13H20N2 B1626662 1-Isopropyl-4-phenylpiperazine CAS No. 57498-24-5

1-Isopropyl-4-phenylpiperazine

Cat. No. B1626662
CAS RN: 57498-24-5
M. Wt: 204.31 g/mol
InChI Key: KRNQNTPUHRIZIE-UHFFFAOYSA-N
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Description

1-Isopropyl-4-phenylpiperazine is a chemical compound with the molecular formula C13H20N2 . It is a derivative of piperazine, a class of compounds that have a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Isopropyl-4-phenylpiperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Reductive N‐Alkylation of Secondary Amines

  • Research Application : This study developed a method for labeling secondary amines with [2-11C]acetone, which is significant for synthesizing biologically active compounds. The study successfully synthesized [11C]1-isopropyl-4-phenylpiperazine from [2-11C]acetone and 1-phenylpiperazine, highlighting its potential use in medical imaging and diagnostics (Meij et al., 2003).

Synthesis and Antimicrobial Studies

  • Research Application : The synthesis and structural characterization of 2-(3-(4-phenylpiperazin-1-yl)propyl) isoindoline-1,3-dione, a derivative of 1-Isopropyl-4-phenylpiperazine, was performed. The compound demonstrated moderate antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Ghabbour & Qabeel, 2016).

Electrochemical Synthesis of Phenylpiperazine Derivatives

  • Research Application : The electrochemical synthesis of new phenylpiperazine derivatives was studied, leading to an environmentally friendly method for synthesizing these compounds. This research contributes to the field of green chemistry and sustainable synthesis methods (Nematollahi & Amani, 2011).

Suzuki–Miyaura Coupling for Synthesis of E2040

  • Research Application : Investigating the Suzuki–Miyaura coupling process for synthesizing E2040, a derivative of 1-Isopropyl-4-phenylpiperazine. This study is significant for large-scale synthesis and pharmaceutical manufacturing (Urawa et al., 2002).

Structural Characterization of Isothiazolopyridines

  • Research Application : Structural analysis of isothiazolopyridines, a class of compounds including phenylpiperazine derivatives, was performed. This research is crucial for understanding the properties of these compounds and their potential pharmaceutical applications (Karczmarzyk & Malinka, 2008).

Tuberculostatic Activity of 1,1-Bis-methylthio-2-nitro-ethene Derivatives

  • Research Application : Examining the tuberculostatic activity of compounds derived from reactions with 1-phenylpiperazine. This research contributes to the development of new treatments for tuberculosis (Foks et al., 2005).

Intestinal Permeation Enhancers

  • Research Application : Investigating derivatives of 1-phenylpiperazine for their potential as intestinal permeation enhancers, which is important for improving oral drug delivery (Fein et al., 2017).

properties

IUPAC Name

1-phenyl-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNQNTPUHRIZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481437
Record name 1-ISOPROPYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-4-phenylpiperazine

CAS RN

57498-24-5
Record name 1-ISOPROPYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Van Der Meij, NI Carruthers… - Journal of Labelled …, 2003 - Wiley Online Library
… to furnish [11C]1-isopropyl-4phenylpiperazine ([11C]iPPP). … and [11C]1-isopropyl-4-phenylpiperazine were observed (Rt … of [11C]1-isopropyl-4-phenylpiperazine was 72% using the …
H Ikenuma, H Koyama, N Kajino, Y Kimura… - Bioorganic & Medicinal …, 2019 - Elsevier
… diphenylamide (9) with aqueous hydrogen chloride or concentrated sulfuric acid (Scheme 2A).19, 23 Radiolabeled tertiary amines such as [ 11 C]1-isopropyl-4-phenylpiperazine have …
Number of citations: 3 www.sciencedirect.com
G Le Bihan, F Rondu, A Pelé-Tounian… - Journal of medicinal …, 1999 - ACS Publications
… Ethyl 1-Phenyl-4-isopropylpiperazine-2-carboxylate (29a) and Ethyl 1-Isopropyl-4-phenylpiperazine-2-carboxylate (29b). The title compounds were prepared according to the …
Number of citations: 95 pubs.acs.org
YM Liu, CN Kuo, JP Liou - Expert Opinion on Therapeutic Patents, 2020 - Taylor & Francis
… Two different functional groups were placed at the C 3 position, the 2-methylfuran (36) and 1-isopropyl-4-phenylpiperazine group (37). Interestingly, the inhibitory activity of ALK shows a …
Number of citations: 4 www.tandfonline.com
O Itsenko, V Goméz-Vallejo, J Llop… - Current Organic …, 2013 - ingentaconnect.com
This paper revisits some aspects of carbon-11 radiochemistry from the production of the primary labeling reagents and fast chemical transformations used to convert them into more …
Number of citations: 12 www.ingentaconnect.com

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